3-[(benzylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Benzyl [6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl [6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves multi-step reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.
Preparation of 5-methyl-1H-pyrazole: This can be synthesized by the reaction of hydrazine with acetylacetone under acidic conditions.
Formation of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This involves the cyclization of appropriate thiosemicarbazide derivatives with hydrazine and carbon disulfide.
Coupling Reaction: The final step involves the coupling of the synthesized heterocycles with benzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified heterocyclic structures.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of benzyl [6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The heterocyclic rings play a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities.
Pyrazole derivatives: Commonly used in medicinal chemistry for their anti-inflammatory and analgesic properties.
Triazole derivatives: Widely studied for their antifungal and antimicrobial activities.
Uniqueness
Benzyl [6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N6S2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-(benzylsulfanylmethyl)-6-(5-methyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H14N6S2/c1-10-7-12(17-16-10)14-20-21-13(18-19-15(21)23-14)9-22-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,16,17) |
InChI Key |
CTPUCRGTXAXCRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2=NN3C(=NN=C3S2)CSCC4=CC=CC=C4 |
Origin of Product |
United States |
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